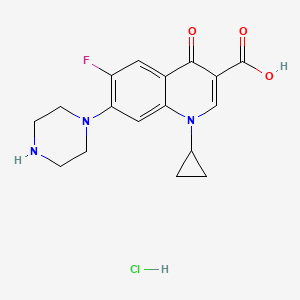

Ciprofloxacin hydrochloride

Description

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047788 | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-48-9, 93107-08-5, 86393-32-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93107-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciprofloxacin (B1669076), a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting bacterial type II topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1][2] These enzymes are essential for managing DNA topology, a critical aspect of DNA replication, transcription, and repair.[1][3] Ciprofloxacin's core mechanism is not simple enzyme inhibition but rather the conversion of DNA gyrase into a cellular toxin. It achieves this by stabilizing a transient intermediate in the enzyme's catalytic cycle—the DNA-gyrase cleavage complex.[4] This action traps the enzyme on the DNA, prevents the re-ligation of a temporary double-strand break, and leads to the accumulation of these breaks, which are lethal to the bacterium.[1][4] The collision of replication forks with these stalled complexes results in irreversible DNA damage and triggers pathways leading to cell death.[5][6] This guide provides an in-depth exploration of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize this critical drug-target interaction.

The Core Mechanism: Poisoning the Enzyme

The catalytic cycle of DNA gyrase involves creating a transient double-strand break in a segment of DNA, passing another segment through the break to relieve topological stress, and then resealing the break.[7] Ciprofloxacin's mechanism hinges on interrupting this cycle at a critical juncture.

2.1 Formation of the Ternary Complex Ciprofloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it binds with high affinity to the enzyme-DNA complex, forming a stable ternary structure (Ciprofloxacin-Gyrase-DNA).[4][8] The drug intercalates into the DNA at the site of cleavage.[6] This interaction is critically mediated by a non-catalytic magnesium ion (Mg²⁺), which forms a water-metal ion bridge, coordinating with the C3-carboxyl and C4-keto groups of the ciprofloxacin molecule and specific amino acid residues on the GyrA subunit of DNA gyrase.[4]

2.2 Trapping the Cleavage Complex and Inducing DNA Breaks By binding to this complex, ciprofloxacin stabilizes the "cleavage complex" state, where the DNA is cut, but the enzyme is prevented from re-ligating the strands.[1][4] This stabilization has two catastrophic consequences for the bacterial cell:

-

Replication Fork Stalling: The stabilized ternary complexes act as physical roadblocks, halting the progression of the DNA replication machinery.[4][5]

-

Generation of Double-Strand Breaks: The collision of replication forks with these roadblocks, or the dissociation of the enzyme subunits, converts the transient breaks into permanent, lethal double-strand DNA breaks.[5][6] A single unrepaired double-strand break can be fatal for a bacterium.[5]

Molecular Interactions with DNA Gyrase Subunits

DNA gyrase is a heterotetramer composed of two GyrA subunits and two GyrB subunits (A₂B₂).[9] Ciprofloxacin interacts with both subunits, but its primary interactions are with the GyrA subunit.[9][10]

-

GyrA Subunit: This subunit is responsible for the DNA breakage and reunion activity. The quinolone resistance-determining region (QRDR), a specific area within GyrA (typically spanning residues 67 to 106 in E. coli), is the principal site of interaction.[2][11] Mutations in this region, particularly at serine 83 and aspartate 87, are a common cause of high-level quinolone resistance.[11][12]

-

GyrB Subunit: This subunit possesses ATPase activity, which powers the DNA supercoiling reaction. While GyrA is the primary binding site, evidence suggests that the C-7 ring of fluoroquinolones also interacts with the GyrB subunit, indicating two potential modes of drug binding.[11][13]

The following diagram illustrates the mechanistic pathway of ciprofloxacin's action.

Quantitative Data: Inhibitory Potency

The efficacy of ciprofloxacin is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of the enzyme's catalytic activity (e.g., supercoiling). This value is a critical parameter in drug development and resistance monitoring. IC₅₀ values are highly dependent on the bacterial species, the specific enzyme (DNA gyrase or topoisomerase IV), and assay conditions.[4]

Table 1: Ciprofloxacin IC₅₀ Values against DNA Gyrase from Various Bacterial Species

| Bacterial Species | Enzyme | Assay Type | IC₅₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Escherichia coli (WT) | DNA Gyrase | Supercoiling | 0.45 - 0.6 | [4][14] |

| Neisseria gonorrhoeae (WT) | DNA Gyrase | Supercoiling | 0.39 | [4][6][15] |

| Staphylococcus aureus | DNA Gyrase | Supercoiling | 61.7 | [4] |

| Enterococcus faecalis | DNA Gyrase | Supercoiling | 27.8 | [4][16] |

| Mycobacterium tuberculosis | DNA Gyrase | Supercoiling | 27-28 | [4][17] |

Note: Values originally in µM have been converted to µg/mL for consistency where appropriate, using a molecular weight of 331.34 g/mol . IC₅₀ values can be influenced by factors such as enzyme and substrate concentrations, buffer composition, and temperature.[4]

Experimental Protocols

Characterizing the interaction between ciprofloxacin and DNA gyrase requires specific biochemical assays. The DNA supercoiling and DNA cleavage assays are fundamental to this analysis.

5.1 DNA Gyrase Supercoiling Inhibition Assay This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP and the inhibition of this activity by ciprofloxacin.[4][6]

Methodology:

-

Reaction Setup: On ice, prepare reaction mixtures containing 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed circular plasmid DNA (e.g., pBR322), and 10 mM ATP.[4]

-

Inhibitor Addition: Add varying concentrations of ciprofloxacin (dissolved in DMSO or water) or a vehicle control to the reaction tubes.[4]

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified DNA gyrase.[4]

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.[4]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and EDTA) and chloroform/isoamyl alcohol (24:1).[4]

-

Analysis: Separate the DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 1% agarose (B213101) gel.[6]

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.[4]

The general workflow for this assay is depicted below.

5.2 DNA Gyrase Cleavage Assay This assay is designed to detect the formation of the stabilized cleavage complex.[6] It measures the amount of linear DNA produced when the gyrase-DNA complex is treated with a denaturant after incubation with a quinolone.

Methodology:

-

Reaction Setup: Combine a 5X cleavage buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of ciprofloxacin in reaction tubes on ice.[4]

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.[4]

-

Incubation: Incubate at 37°C for approximately 60 minutes to allow for cleavage complex formation.[4]

-

Complex Trapping: Add SDS (to denature the enzyme) and Proteinase K (to digest the protein).[4][7] This traps the covalent intermediate, where the protein is covalently attached to the 5' ends of the broken DNA, resulting in a linearized plasmid.[4]

-

Further Incubation: Incubate at 37°C for an additional 30 minutes for complete protein digestion.[4]

-

Analysis: Add loading dye and analyze the samples by agarose gel electrophoresis. The amount of linear DNA is proportional to the amount of cleavage complex stabilized by ciprofloxacin.[4]

The logical relationship between the components forming the ternary complex is shown below.

5.3 DNase I Footprinting Assay This technique is used to identify the specific DNA sequence where DNA gyrase binds.[18][19] A protein bound to DNA protects the binding site from cleavage by DNase I.[18]

Methodology:

-

DNA Preparation: A DNA fragment containing the suspected binding site is labeled at one end, typically with a radioactive isotope (³²P) or a fluorescent tag.[18]

-

Binding Reaction: The labeled DNA is incubated with DNA gyrase to allow complex formation. A control reaction without the enzyme is run in parallel.[18]

-

DNase I Digestion: The samples are treated with a low concentration of DNase I, sufficient to introduce, on average, one cut per DNA molecule.[20]

-

Analysis: The protein is removed, and the DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.[20]

-

Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The protein-binding site appears as a "footprint"—a gap in the ladder of DNA fragments where the enzyme protected the DNA from cleavage.[18] Hydroxyl radical footprinting can also be used and has shown that gyrase protects about 128 base pairs of DNA.[21]

Conclusion

Ciprofloxacin's potent antibacterial activity stems from its sophisticated mechanism of poisoning bacterial DNA gyrase.[4] By forming a stable ternary complex and trapping the enzyme in its DNA-cleaved state, ciprofloxacin converts an essential enzyme into a lethal agent that fragments the bacterial chromosome.[4][6] A thorough understanding of this mechanism, supported by the quantitative data and robust experimental protocols detailed in this guide, is paramount for the continued development of novel fluoroquinolones and for devising strategies to combat the growing threat of antibiotic resistance.

References

- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 2. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. inspiralis.com [inspiralis.com]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]

- 11. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 19. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 20. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]

- 21. Evidence for a conformational change in the DNA gyrase-DNA complex from hydroxyl radical footprinting - PMC [pmc.ncbi.nlm.nih.gov]

Ciprofloxacin Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and chemical properties of ciprofloxacin (B1669076) hydrochloride, a widely used second-generation fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Molecular Structure

Ciprofloxacin hydrochloride is the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. Its structure is characterized by a quinolone core with a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, a carboxylic acid at the C-3 position, and a piperazine (B1678402) moiety at the C-7 position. The hydrochloride salt form enhances the aqueous solubility of the parent ciprofloxacin base.

The key structural features that contribute to its antibacterial activity include the carboxyl and keto groups, which are essential for binding to bacterial DNA gyrase and topoisomerase IV, and the fluorine atom at C-6, which significantly increases its potency against Gram-negative bacteria.

Table 1: Molecular and Structural Data for this compound

| Parameter | Value | Reference(s) |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride;hydrate | [1] |

| Chemical Formula | C₁₇H₁₈FN₃O₃·HCl·H₂O | [2] |

| Molecular Weight | 385.8 g/mol | [2] |

| CAS Number | 86393-32-0 | [2] |

| Appearance | Faintly yellowish to light yellow crystalline substance | [2] |

Chemical Properties

The chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile. It is an amphoteric compound, exhibiting both acidic and basic characteristics due to the presence of a carboxylic acid and a piperazine ring.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | >300 °C | [1][3] |

| pKa₁ (Carboxylic Acid) | 6.09 | [4][5] |

| pKa₂ (Piperazine Ring) | 8.74 | [4][5] |

| Water Solubility | Approximately 36 mg/mL at 25 °C | [4] |

| Solubility in other solvents | Soluble in dilute (0.1N) hydrochloric acid; Slightly soluble in DMSO and Methanol (with heating); Practically insoluble in ethanol (B145695) and acetone. | [1][4][6] |

| pH of Aqueous Solution | 3.5 - 4.6 for a 0.2% ready-for-use infusion solution | [5] |

Stability

This compound exhibits stability under specific conditions, which is a critical consideration for its storage and handling.

-

pH Stability: The compound is most stable in acidic to slightly acidic conditions (pH 3.5-4.6).[7] Degradation is more pronounced in alkaline environments compared to acidic ones.[7]

-

Light Sensitivity: Ciprofloxacin is susceptible to photodegradation, particularly when exposed to UV radiation.[7] Therefore, it should be protected from light.[2]

-

Thermal Stability: Higher temperatures can accelerate the degradation of this compound.[7] Studies have shown that it remains stable at temperatures between 11°C and 30°C for a six-day period.[8] Forced degradation studies indicated about 10% degradation at 60°C for 24 hours.[7]

Mechanism of Action

The bactericidal action of ciprofloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, ultimately leading to cell death.

Experimental Protocols

The characterization and quantification of this compound are commonly performed using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the assay and impurity profiling of this compound.

Methodology:

-

Standard and Sample Preparation:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[9][10]

-

Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.025M orthophosphoric acid adjusted to pH 3.0 with triethylamine) and an organic modifier like acetonitrile (B52724) or methanol.[10][11]

-

Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[10][11]

-

Detection: UV detection is commonly performed at the maximum absorbance wavelength (λmax) of ciprofloxacin, which is around 278 nm.[9][10]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the ciprofloxacin peak based on its retention time compared to the standard.

-

Quantify the amount of ciprofloxacin in the sample by comparing its peak area to that of the standard.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly in quality control settings.

Methodology:

-

Solvent Selection: A common solvent is 0.1 M hydrochloric acid or distilled water.[12][13]

-

Determination of λmax:

-

Calibration Curve:

-

Sample Analysis:

-

Prepare a sample solution of the this compound product with a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the sample solution at λmax.

-

Determine the concentration of this compound in the sample using the calibration curve.[15]

-

This technical guide provides a foundational understanding of the molecular structure and chemical properties of this compound. For specific applications, it is recommended to consult the relevant pharmacopeial monographs and peer-reviewed literature for detailed and validated analytical procedures.

References

- 1. 86483-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound Monohydrate - LKT Labs [lktlabs.com]

- 3. chembk.com [chembk.com]

- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organic chemistry - Is ciprofloxacin acidic or basic? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound Drug Substances [scirp.org]

- 10. japsonline.com [japsonline.com]

- 11. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. orapuh.org [orapuh.org]

- 14. biomedres.us [biomedres.us]

- 15. Spectrophotometric Determination of this compound in Ophthalmic Solution [article.sapub.org]

- 16. mjpms.in [mjpms.in]

A Technical Guide to the Synthesis and Purification of Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The document details various synthetic routes, including established industrial processes and modern continuous flow technologies. Furthermore, it elaborates on purification techniques designed to achieve the high purity required for pharmaceutical applications. Quantitative data from cited literature is summarized for comparative analysis, and detailed experimental protocols are provided.

Synthesis of Ciprofloxacin Hydrochloride

The synthesis of ciprofloxacin typically involves the construction of the quinolone core followed by the introduction of the piperazine (B1678402) substituent. Several methods have been developed to optimize this process in terms of yield, purity, and efficiency.

The Bayer Synthesis Routes

The original synthesis developed by Bayer AG involves a multi-step process starting from 2,4,5-trifluorobenzoyl chloride. An alternative and widely recognized route begins with 2,4-dichloro-5-fluoroacetophenone. This latter pathway involves the formation of a key intermediate, 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which is then reacted with piperazine.

A common variation of the Bayer process can be summarized as follows:

-

Reaction of 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate.

-

Partial hydrolysis and decarboxylation to form a β-ketoester.

-

Reaction with triethyl orthoformate and acetic anhydride (B1165640) to yield an enol ether.

-

Condensation with cyclopropylamine.

-

Base-catalyzed cyclization to form the quinolone ring system.

-

Nucleophilic substitution with piperazine to yield ciprofloxacin.

-

Conversion to this compound by treatment with hydrochloric acid.

Continuous Flow Synthesis

A more recent and rapid approach to ciprofloxacin synthesis utilizes continuous flow chemistry. This method telescopes six reaction steps into five sequential reactors, significantly reducing the overall reaction time from over 24 hours to just nine minutes for the synthesis of the ciprofloxacin sodium salt. The overall yield for the eight-step sequence to this compound is reported to be around 60%.[1] This process offers advantages in terms of process control, safety, and scalability.[2]

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove impurities and meet stringent pharmaceutical standards. The most common method is recrystallization.

Recrystallization from Ethanol-Water Mixtures

A widely employed purification technique involves dissolving the crude this compound in a heated ethanol-water solution, followed by treatment with activated carbon for decolorization.[3][4] The pH of the solution is then adjusted, and the mixture is cooled to induce crystallization. The purified crystals are subsequently filtered and dried.[3][4] The final product is a white crystalline powder.[3]

Key parameters influencing this process include the ethanol (B145695) concentration, the ratio of solvent to crude product, the amount of activated carbon, the pH for crystallization, and the drying conditions.[4] Different crystalline forms, including hydrates and solvates, can be obtained depending on the crystallization conditions, and these forms may exhibit different physicochemical properties such as solubility and stability.[5][6]

Purification via Acid-Base Manipulation

Another approach involves dissolving crude ciprofloxacin in an acidic or basic aqueous solution, treating with activated carbon, filtering, and then precipitating the purified product by adjusting the pH. For instance, crude ciprofloxacin can be dissolved in an aqueous ammonia (B1221849) solution (pH > 12.5), treated with charcoal, and then precipitated by adjusting the pH to 7.7-7.9 with hydrochloric acid.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis and purification protocols.

Table 1: Comparison of Ciprofloxacin Synthesis Methods

| Parameter | Bayer One-Pot Synthesis[8] | Continuous Flow Synthesis[8] |

| Scale | 0.25 mol | Not specified |

| Overall Yield | 84% | 75% (to Ciprofloxacin) |

| Reaction Time | > 24 hours | 9 minutes (residence time) |

Table 2: Parameters for Purification of this compound by Recrystallization

| Parameter | Protocol 1[3] | Protocol 2[3] | Protocol 3[3] |

| Crude Product | 1.5 kg | 1.5 kg | 1.5 kg |

| Ethanol Concentration | 72% (v/v) | 70% (v/v) | 68% (v/v) |

| Solvent Volume | 6.4 L | 6.0 L | 5.5 L |

| Dissolution Temp. | 58°C | 60°C | 62°C |

| Activated Carbon | 6 g | 7 g | 7.5 g |

| Decolorization Temp. | 62°C | 60°C | 58°C |

| Decolorization Time | 24 min | 25 min | 26 min |

| Final pH | 4.0 | 4.5 | 3.0 |

| Drying Temp. | 62°C | 65°C | 60°C |

| Drying Time | 4.5 hours | 4 hours | 4.5 hours |

| Final Yield | 1.20 kg (80%) | 1.30 kg (86.7%) | 1.25 kg (83.3%) |

Experimental Protocols

Protocol for Ciprofloxacin Synthesis (Bayer-derived Method)[9]

-

Charge a suitable reactor with 240 ml of 2-methoxyethanol, 48.9 kg of anhydrous piperazine, and 40 kg of 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

-

Heat the reaction mixture to reflux (127-129°C) and maintain for 7.5 to 8 hours.

-

Cool the mixture to room temperature.

-

Adjust the pH to 7.7 - 7.9 with a 15% aqueous HCl solution to precipitate the crude ciprofloxacin.

-

Agitate the resulting white suspension for 30 minutes.

-

Centrifuge the suspension and wash the solid with 15 L of water to obtain wet, crude ciprofloxacin.

Protocol for Purification of this compound[5]

-

Place 1.5 kg of crude this compound into a 10 L flask.

-

Add 6.0 L of a 70% (v/v) ethanol solution.

-

Heat the mixture to 60°C with stirring until the solid is completely dissolved.

-

Add 7.0 g of activated carbon to the solution.

-

Maintain the temperature at 60°C and continue heating for 25 minutes for decolorization.

-

Perform a hot filtration to remove the activated carbon.

-

Adjust the pH of the filtrate to 4.5 using a 30% hydrochloric acid solution.

-

Cool the solution to room temperature to allow for crystallization.

-

Filter the white crystals under reduced pressure.

-

Dry the crystals at 65°C for 4 hours under reduced pressure to obtain the purified this compound.

Purity Analysis

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[9][10] UV-Vis spectrophotometry is also a common method for quantification in pharmaceutical preparations, with a maximum absorbance wavelength (λmax) around 273-278 nm.[11][12][13]

Table 3: Example HPLC Conditions for Ciprofloxacin Analysis

| Parameter | Condition 1[9] | Condition 2[10] |

| Column | Inertsil C18, 250 mm x 4.0 mm, 5 µm | ACE® 5 C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and acetonitrile (B52724) | Isocratic, phosphate (B84403) buffer (pH 2.7) and acetonitrile (77:23, v/v) |

| Flow Rate | 0.7 mL/min | Not specified |

| Column Temp. | 35°C | Not specified |

| Detection | UV at 278 nm | UV at 277 nm |

| Injection Vol. | 10.0 µL | Not specified |

Diagrams

Caption: A simplified workflow of the Bayer synthesis route for Ciprofloxacin HCl.

Caption: A typical recrystallization process for purifying Ciprofloxacin HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Purification method of this compound, this compound freeze-dried powder for injection and preparation method of this compound freeze-dried powder - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN113061110A - Purification method of this compound, this compound freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation [mdpi.com]

- 12. biomedres.us [biomedres.us]

- 13. ajpaonline.com [ajpaonline.com]

An In-depth Technical Guide to the Antibacterial Spectrum of Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076) hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Its introduction marked a significant advancement in treating bacterial infections, particularly those caused by Gram-negative bacteria.[1] Ciprofloxacin is utilized for a range of infections, including those of the urinary tract, respiratory system, skin, and bones.[1] The bactericidal activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This mechanism is distinct from many other antibiotic classes, rendering it effective against a variety of pathogens.

This technical guide provides a comprehensive overview of the antibacterial spectrum of ciprofloxacin hydrochloride, presenting quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and relevant laboratory workflows.

Mechanism of Action

Ciprofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] In many Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the primary target in numerous Gram-positive bacteria.[2][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3]

Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[3] This action leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[5] The interaction is facilitated by a water-metal ion bridge.[6][7]

Below is a diagram illustrating the signaling pathway of ciprofloxacin's action.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Gram-Negative Bacteria

Ciprofloxacin is particularly potent against a wide range of Gram-negative bacteria.[1]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.015-0.06 | 0.12-1 |

| Klebsiella pneumoniae | 0.06-0.25 | 0.5-2 |

| Pseudomonas aeruginosa | 0.25-1 | 2-8 |

| Haemophilus influenzae | 0.008-0.015 | 0.015-0.03 |

| Moraxella catarrhalis | 0.015-0.03 | 0.03-0.06 |

| Proteus mirabilis | 0.03-0.12 | 0.06-0.25 |

| Enterobacter cloacae | 0.06-0.25 | 1-4 |

| Salmonella spp. | 0.015-0.06 | 0.06-0.25 |

| Shigella spp. | 0.008-0.015 | 0.015-0.03 |

| Neisseria gonorrhoeae | 0.004-0.06 | 0.12-1 |

Table 1: Ciprofloxacin MIC values for select Gram-negative bacteria.

Gram-Positive Bacteria

The activity of ciprofloxacin against Gram-positive bacteria is more variable and generally less potent compared to its activity against Gram-negative organisms.[1]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25-0.5 | 1-2 |

| Staphylococcus aureus (MRSA) | 1-4 | >32 |

| Streptococcus pneumoniae | 1-2 | 2-4 |

| Enterococcus faecalis | 0.5-1 | 2-4 |

| Streptococcus pyogenes | 0.5-1 | 1-2 |

Table 2: Ciprofloxacin MIC values for select Gram-positive bacteria.

Clinical Breakpoints for Susceptibility Testing

Clinical breakpoints are used to categorize bacteria as susceptible (S), intermediate (I), or resistant (R) to an antibiotic. These are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

| Organism Group | CLSI (µg/mL) - S/I/R | EUCAST (µg/mL) - S/R |

| Enterobacteriaceae | ≤0.25 / 0.5 / ≥1 | ≤0.5 / >1 |

| Pseudomonas aeruginosa | ≤0.5 / 1 / ≥2 | ≤0.5 / >1 |

| Staphylococcus aureus | ≤1 / 2 / ≥4 | ≤1 / >1 |

| Streptococcus pneumoniae | ≤0.12 / 0.25-0.5 / ≥1 | - |

| Enterococcus spp. | ≤1 / 2 / ≥4 | - |

Table 3: Ciprofloxacin Clinical Breakpoints (MIC, µg/mL). EUCAST does not typically recommend fluoroquinolones for streptococci or enterococci, hence the lack of breakpoints.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the antibacterial spectrum of ciprofloxacin are crucial for reproducible results. The following are detailed protocols for two common methods.

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

-

Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the ciprofloxacin stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

Interpretation of Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method (CLSI M02)

This is a qualitative method to determine the susceptibility of bacteria to antibiotics.[10]

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[11]

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[10][13]

-

Application of Antibiotic Disks: Aseptically apply a ciprofloxacin-impregnated disk (typically 5 µg) to the surface of the inoculated agar plate.[10] Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.[11] Compare the measured zone diameter to the established clinical breakpoints to determine if the organism is susceptible, intermediate, or resistant.

Below is a workflow diagram for the Kirby-Bauer disk diffusion test.

Mechanisms of Resistance

Bacterial resistance to ciprofloxacin can develop through several mechanisms:

-

Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of ciprofloxacin to its targets.

-

Reduced Permeability: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the entry of ciprofloxacin into the cell.

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport ciprofloxacin out of the cell, preventing it from reaching its intracellular targets.

The logical relationship between these resistance mechanisms is depicted in the diagram below.

Conclusion

This compound remains a clinically important antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-negative bacteria. Understanding its antibacterial spectrum, the standardized methods for its evaluation, and the mechanisms of resistance is crucial for its effective clinical use and for the development of new antimicrobial agents. This guide provides a foundational resource for professionals in the field of microbiology and drug development.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. hardydiagnostics.com [hardydiagnostics.com]

- 11. microbenotes.com [microbenotes.com]

- 12. m.youtube.com [m.youtube.com]

- 13. asm.org [asm.org]

Pharmacokinetics and bioavailability of ciprofloxacin hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Bioavailability of Ciprofloxacin (B1669076) Hydrochloride

Introduction

Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring drug safety. In vitro studies are fundamental in early drug development to predict in vivo performance and bioavailability. This guide provides a detailed overview of the in vitro methods used to characterize the dissolution, permeability, metabolism, and protein binding of this compound, presenting key data and experimental protocols for researchers and drug development professionals.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. There is some discrepancy in the literature regarding the BCS classification of ciprofloxacin. Several sources classify it as a BCS Class IV drug, indicating low solubility and low permeability.[3][4] Other studies suggest it is a BCS Class III substance (high solubility, low permeability).[5][6][7] There is also evidence suggesting its properties are intermediate between Class II and Class III, as it is highly soluble in acidic conditions (below pH 6) and poorly soluble above this pH.[6][7][8] This variability underscores the importance of formulation on the drug's dissolution and subsequent absorption.

In Vitro Dissolution Studies

Dissolution testing is a critical quality control parameter that can predict the in vivo oral bioavailability of a drug.[9] For ciprofloxacin, studies show that not less than 80% of the labeled amount should be dissolved within 30 minutes to comply with pharmacopeial standards.[5][9]

Data Summary: In Vitro Dissolution Parameters

| Parameter | Conditions | Observations | Citations |

| Apparatus | USP Type 1 (Basket) or Type 2 (Paddle) | Both methods are commonly used. | [8][9][10] |

| Medium | 0.01N or 0.1N Hydrochloric Acid (HCl) | Simulates gastric fluid. | [8][9][10][11] |

| Volume | 900 mL - 1000 mL | Standard volume for dissolution testing. | [8][9][10] |

| Temperature | 37.0 ± 0.5 °C | Mimics human body temperature. | [9][10] |

| Rotation Speed | 50 rpm or 100 rpm | Speed depends on the specific monograph. | [8][9][10] |

| Specification | Not less than 80% (Q) dissolved in 30 minutes | USP requirement for immediate-release tablets. | [5][10] |

Experimental Protocol: In Vitro Dissolution Testing

This protocol is a composite based on standard USP methodologies described in the literature.[8][9][10][12]

-

Apparatus Setup: Assemble a USP Dissolution Apparatus 2 (Paddle).

-

Medium Preparation: Prepare 900 mL of 0.1N HCl and maintain it at a constant temperature of 37 ± 0.5 °C in the dissolution vessel.

-

Test Initiation: Place one this compound tablet into the vessel. Start the apparatus and rotate the paddle at a speed of 50 rpm.

-

Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[8] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[8][10]

-

Sample Analysis: Filter the samples (e.g., through a 0.8 µm filter).[8] Analyze the concentration of ciprofloxacin in each sample using a validated UV-Vis spectrophotometer at a wavelength of approximately 277 nm.[8][10]

-

Data Calculation: Calculate the cumulative percentage of drug released at each time point relative to the labeled amount.

Visualization: Dissolution Testing Workflow

Caption: Workflow for a typical in vitro dissolution experiment.

In Vitro Permeability Studies

The Caco-2 cell line, derived from human colorectal carcinoma, is the gold standard in vitro model for predicting human drug absorption.[13][14] When cultured, these cells form a polarized monolayer with tight junctions that mimic the intestinal epithelial barrier.[13] Studies using this model have classified ciprofloxacin as a low permeability drug and have shown it to be a substrate for active efflux transporters.[15]

Data Summary: In Vitro Permeability Findings

| Parameter | Finding | Mechanism | Citations |

| Permeability Class | Low Permeability | Based on comparison to high permeability standards. | [15] |

| Transport Mechanism | Active Transport, Subject to Efflux | Permeability is concentration-dependent; efflux ratio > 2. | [15] |

| Efflux Transporters | P-glycoprotein (P-gp) | Efflux has been associated with P-gp activity. | [16] |

Experimental Protocol: Caco-2 Permeability Assay

This protocol is based on standard methodologies for Caco-2 assays.[13][15][17]

-

Cell Culture: Seed Caco-2 cells on semipermeable filter supports in a transwell plate system. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer to ensure the integrity of the tight junctions before starting the experiment.

-

Assay Preparation: Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Permeability Measurement (A-B): To measure absorptive transport, add the ciprofloxacin solution to the apical (AP or upper) chamber and fresh buffer to the basolateral (BL or lower) chamber.

-

Permeability Measurement (B-A): To measure secretive (efflux) transport, add the ciprofloxacin solution to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubation and Sampling: Incubate the plate at 37 °C. Collect samples from the receiver chamber at specified time points over a 2-hour period.

-

Analysis: Quantify the concentration of ciprofloxacin in the samples using a validated analytical method, such as LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

Visualization: Caco-2 Permeability Assay

Caption: Bidirectional Caco-2 permeability assay workflow.

In Vitro Metabolism Studies

In vitro metabolism studies, typically using human liver microsomes, are essential for identifying metabolic pathways and potential drug-drug interactions.[18][19] Ciprofloxacin is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP1A2.[2] It also acts as an inhibitor of this enzyme, which can lead to interactions with other drugs metabolized by the same pathway.[20][21]

Data Summary: In Vitro Metabolism

| Parameter | Finding | Citations |

| Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | Primary enzyme responsible for Phase I metabolism. |

| Enzyme Interaction | Potent and selective inhibitor of CYP1A2 | Can inhibit the metabolism of co-administered drugs like theophylline (B1681296). |

| Major Metabolites | Oxociprofloxacin, Sulociprofloxacin | Each accounts for 3-8% of the total dose. |

| Minor Metabolites | Desethylene ciprofloxacin, Formylciprofloxacin | Formed in smaller quantities. |

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol is based on general procedures for microsomal stability assays.[18][20]

-

Reagent Preparation: Prepare an incubation mixture containing human liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer), and this compound.

-

Initiation of Reaction: Pre-incubate the mixture at 37 °C. Start the metabolic reaction by adding the NADPH-regenerating system (cofactor for CYP450 enzymes).

-

Incubation: Incubate the reaction mixture at 37 °C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction in each aliquot by adding a quenching solvent, such as cold acetonitrile. This also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining parent drug (ciprofloxacin) and the formation of metabolites using LC-MS/MS.

-

Data Analysis: Determine the rate of disappearance of ciprofloxacin to calculate its in vitro half-life and intrinsic clearance. Identify metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualization: Ciprofloxacin Metabolism Pathway

Caption: Phase I metabolic pathway of Ciprofloxacin.

In Vitro Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to exert its pharmacological effect. Only the unbound fraction is free to interact with targets. In vitro studies have shown that ciprofloxacin has a relatively low to moderate binding affinity to human serum proteins.

Data Summary: In Vitro Protein Binding

| Protein Source | Binding Percentage | Citations |

| Human Serum Protein | 20-28% | [22] |

| General (Bovine Serum Albumin) | ~40% | [1][23] |

Experimental Protocol: In Vitro Protein Binding by Semi-permeable Membrane Method

This protocol is based on a UV-spectrophotometric method described in the literature.[1]

-

Preparation: Prepare a 1% protein solution (e.g., bovine serum albumin in distilled water) and a control solution of ciprofloxacin in distilled water.

-

Apparatus Setup: Use a semi-permeable membrane to create a sac. Place the ciprofloxacin-protein solution inside the sac (the test) and the ciprofloxacin-only solution in another sac (the control).

-

Incubation: Suspend each sac in a beaker containing a simulated physiological fluid (e.g., 100 mL of phosphate buffer pH 6.0).

-

Sampling: Collect samples from the fluid outside the sac at regular time intervals.

-

Analysis: Measure the absorbance of the collected samples using a UV spectrophotometer at 271.6 nm to determine the concentration of free ciprofloxacin that has diffused out of the sac.

-

Calculation: The difference in the amount of drug diffused between the control and test samples is used to calculate the percentage of protein-bound drug.

Visualization: Protein Binding Experiment

Caption: Workflow for an in vitro protein binding study.

Conclusion

The in vitro pharmacokinetic profile of this compound reveals several key characteristics. Its dissolution can be formulation-dependent, which is consistent with its variable BCS classification.[3][4][5][6][8] It exhibits low permeability in Caco-2 models and is a substrate for efflux transporters, which may limit its oral absorption.[15] Metabolism is primarily mediated by CYP1A2, and its inhibitory effect on this enzyme highlights a potential for drug-drug interactions.[2][20] Finally, its low-to-moderate plasma protein binding suggests that a significant fraction of the drug is available for distribution and therapeutic action.[1][22] These in vitro findings provide a solid foundation for understanding the clinical pharmacology of ciprofloxacin and guide the development of optimized drug delivery systems.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biowaiver monographs for immediate release solid oral dosage forms: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. "In vitro testing of ciprofloxacin formulations and preliminary study o" by S.B. Kyriacos, C. Boukarim et al. [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro evaluation and comparison of dissolution profiles for five brands of this compound tablets | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 10. In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. ujpronline.com [ujpronline.com]

- 13. Caco-2 Permeability | Evotec [evotec.com]

- 14. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]

- 15. Permeability classification of representative fluoroquinolones by a cell culture method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Permeability of Ciprofloxacin-Loaded Polymeric Micelles Including Ginsenoside as P-glycoprotein Inhibitor through a Caco-2 Cells Monolayer as an Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 20. Scholars@Duke publication: In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. [scholars.duke.edu]

- 21. researchgate.net [researchgate.net]

- 22. In-vitro studies with ciprofloxacin, a new 4-quinolone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Binding of ciprofloxacin to bovine serum albumin: Photophysical and thermodynamic aspects [ouci.dntb.gov.ua]

Ciprofloxacin Hydrochloride: A Comparative Analysis of its Effects on Gram-Positive and Gram-Negative Bacteria

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mechanisms of action of ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. It details the differential effects on gram-positive and gram-negative bacteria, presents quantitative susceptibility data, outlines standardized experimental protocols, and illustrates key pathways and workflows.

Core Mechanism of Action: Targeting Bacterial Topoisomerases

Ciprofloxacin hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing the topological state of DNA during replication, transcription, repair, and recombination, making them ideal targets for antimicrobial therapy.[1]

Inhibition of these enzymes by ciprofloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks.[1][3] This irreparable damage to the bacterial chromosome disrupts essential cellular processes and ultimately results in bacterial cell death.[1][3]

Differential Effects: Gram-Positive vs. Gram-Negative Bacteria

While ciprofloxacin is effective against a wide range of bacteria, its primary targets and overall potency differ significantly between gram-positive and gram-negative organisms.[3][4]

-

Primary Target in Gram-Negative Bacteria: In most gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, the primary and most sensitive target for ciprofloxacin is DNA gyrase .[1][5] Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs ahead of the replication fork, thereby halting DNA replication.[1]

-

Primary Target in Gram-Positive Bacteria: In many gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, the primary target is topoisomerase IV .[1] This enzyme is crucial for decatenating, or separating, interlinked daughter chromosomes after replication. Its inhibition prevents proper chromosome segregation into daughter cells.[1]

This differential targeting contributes to ciprofloxacin's greater potency against many clinically relevant gram-negative bacteria compared to gram-positive species.[3][4]

Cellular Response to Ciprofloxacin-Induced DNA Damage

Bacterial cells possess sophisticated mechanisms to respond to DNA damage, most notably the SOS response . This pathway is robustly activated by ciprofloxacin treatment.[6][7]

Upon detection of DNA damage, the RecA protein becomes activated and facilitates the autocatalytic cleavage of the LexA repressor protein.[7] This de-represses the expression of numerous genes in the SOS regulon, which are involved in DNA repair.[7][8] However, this response is a double-edged sword; the activation of error-prone DNA polymerases during the SOS response can increase mutation rates, potentially contributing to the development of antibiotic resistance.[8]

Furthermore, the SOS response can induce a state of dormancy in a subpopulation of cells, known as "persisters".[6][9] This is mediated in part by the induction of toxin-antitoxin systems, such as the TisB toxin in E. coli, which can decrease cellular metabolism, rendering the cells tolerant to multiple antibiotics.[9]

Quantitative Susceptibility Data

The in vitro activity of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Gram-Positive Bacteria Susceptibility

Ciprofloxacin generally exhibits higher MIC values against gram-positive organisms compared to gram-negatives, and resistance is a significant concern, particularly in staphylococci.[10]

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | General Susceptibility Notes |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.32 | 0.59 | Generally susceptible, but resistance can develop.[10] |

| Staphylococcus spp. (Coagulase-Negative) | 0.32 | 0.59 | Similar susceptibility profile to S. aureus.[10] |

| Enterococcus faecalis | 0.25 - 1.0 | 1.0 - 8.0 | Variable susceptibility; often less effective.[10] |

| Streptococcus pneumoniae | 1.0 | 2.0 | Penicillin-resistant strains may show reduced susceptibility.[10][11] |

| Listeria monocytogenes | 0.5 | 1.0 | MICs generally range from 0.12 to 2.0 mg/L.[10] |

Gram-Negative Bacteria Susceptibility

Ciprofloxacin is highly potent against many gram-negative bacteria, especially members of the Enterobacteriaceae family and P. aeruginosa.[3][5]

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | General Susceptibility Notes |

| Escherichia coli | ≤0.013 - 0.03 | ≤0.06 | Highly susceptible, though resistance is increasing.[12][13] |

| Klebsiella pneumoniae | ≤0.03 | ≤0.12 | Generally susceptible. |

| Proteus mirabilis | ≤0.06 | ≤0.12 | Generally susceptible. |

| Pseudomonas aeruginosa | 0.25 | 0.5 - 1.0 | Considered one of the most active quinolones against P. aeruginosa.[4][5] |

| Haemophilus influenzae | ≤0.015 | ≤0.03 | Highly susceptible. |

Note: MIC values can vary based on geographic location, testing methodology, and updated clinical breakpoints. The data presented are representative values from cited literature.

Standardized Experimental Protocols

Accurate determination of ciprofloxacin's activity relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) provides benchmark procedures.

Minimum Inhibitory Concentration (MIC) Determination

The gold standard for determining MIC is the broth microdilution method.[14]

Experimental Protocol: Broth Microdilution

-

Materials and Reagents:

-

This compound standard powder.

-

Appropriate solvent (e.g., sterile distilled water, dilute NaOH).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Pure, overnight bacterial culture.

-

Sterile saline or broth for dilutions.

-

0.5 McFarland turbidity standard.

-

Incubator (35 ± 2°C).

-

-

Procedure:

-

Prepare Antibiotic Stock: Create a high-concentration stock solution of ciprofloxacin and sterilize by filtration.[15]

-

Serial Dilutions: Dispense 50-100 µL of CAMHB into each well of a 96-well plate. Add a corresponding volume of the antibiotic stock to the first column and perform two-fold serial dilutions across the plate, typically across 10 columns.[15][16] Columns 11 and 12 serve as controls.

-

Prepare Inoculum: Select isolated colonies from an 18-24 hour agar (B569324) plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Standardize Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

-

Inoculation: Add the standardized inoculum to each well (columns 1-11). Well 11 (broth + inoculum, no antibiotic) serves as the positive growth control. Well 12 (broth only) serves as the sterility control/blank.[17][18]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

-

Interpretation: The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth (i.e., the first clear well).[15][19]

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.[20][21]

Experimental Protocol: MBC Determination

-

Materials and Reagents:

-

MIC plate from the completed assay.

-

Drug-free agar plates (e.g., Mueller-Hinton Agar).

-

Sterile micropipette and tips or a multipronged inoculator.

-

Incubator (35 ± 2°C).

-

-

Procedure:

-

Select Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[20]

-

Subculture: From each selected well, withdraw a fixed aliquot (typically 10-100 µL) and plate it onto a drug-free agar plate.[14][22]

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is evident in the control culture.[23]

-

Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of ciprofloxacin that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[21][24]

-

Conclusion

This compound remains a clinically important antibiotic, particularly for infections caused by gram-negative bacteria. Its mechanism of action is well-defined, involving the inhibition of DNA gyrase and topoisomerase IV. The differential targeting of these enzymes explains its varied potency against gram-positive and gram-negative species. Understanding the cellular responses to ciprofloxacin, such as the induction of the SOS pathway, is crucial for comprehending phenomena like persistence and the evolution of resistance. Standardized protocols for MIC and MBC determination are essential for accurate susceptibility profiling, guiding clinical decisions, and advancing the development of new antimicrobial agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 4. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Scilit [scilit.com]

- 5. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 7. Frontiers | Impact of suppression of the SOS response on protein expression in clinical isolates of Escherichia coli under antimicrobial pressure of ciprofloxacin [frontiersin.org]

- 8. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ciprofloxacin Causes Persister Formation by Inducing the TisB toxin in Escherichia coli | PLOS Biology [journals.plos.org]

- 10. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. microchemlab.com [microchemlab.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Characterization of Ciprofloxacin Hydrochloride Using Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The following sections detail the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of ciprofloxacin hydrochloride, leveraging the absorption of ultraviolet light by its chromophoric structure.

Quantitative Data

The UV-Vis absorption spectrum of this compound exhibits characteristic absorption maxima (λmax) that can be used for its quantification.

| Parameter | Value | Solvent/Conditions |

| λmax 1 | 275 - 278 nm | 0.1 N HCl or Water[1] |

| λmax 2 | ~315 nm | Water[1] |

| λmax 3 | ~328 nm | Water[1] |

| Molar Absorptivity (ε) | 2.22 x 10⁴ L·mol⁻¹·cm⁻¹ | Aqueous Solution[1] |

Experimental Protocol: Quantitative Analysis of this compound

This protocol outlines the determination of this compound concentration in a sample.

Instrumentation:

-

Double-beam UV-Vis Spectrophotometer

-

1 cm quartz cuvettes

-

Volumetric flasks

-

Pipettes

-

Analytical balance

Reagents:

-

This compound reference standard

-

0.1 N Hydrochloric Acid (HCl) or Deionized Water

Procedure:

-

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl or deionized water.

-

Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 12 µg/mL.

-

Sample Preparation: Prepare the sample solution to obtain a theoretical concentration of this compound within the calibration range.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV region from 200 to 400 nm.

-

Use the solvent (0.1 N HCl or water) as a blank to zero the instrument.

-

Measure the absorbance of the working standard solutions and the sample solution at the λmax of approximately 277 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

-

Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification and structural elucidation of this compound by analyzing the vibrations of its functional groups.

Quantitative Data

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3527 - 3373 | O-H stretching (carboxylic acid)[2][3] |

| 3386 | N-H stretching (amine)[2] |

| 3012 | C-H stretching (alkane)[2] |

| 2689 - 2463 | N-H stretching (ionized amine, >NH₂⁺)[3] |

| 1708 - 1703 | C=O stretching (carboxylic acid)[2][3] |

| 1623 | C=O stretching (4-quinolone ring) / C=C stretching[2][3] |

| 1588 - 1495 | C=C stretching (aromatic ring)[3] |

| 1450 | -OH bending (carboxylic acid) / C-H stretching[2] |

| 1384 | C-N stretching[2][3] |

| 1272 - 1267 | C-F stretching / C-O stretching (carboxylic acid)[2][3] |

| 1024 | C-N stretching[2] |

| 804 | C-H bending (aromatic)[2] |

Experimental Protocol: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid this compound.

Instrumentation:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

Pellet press with a die

-

Vacuum pump (optional)

-

Infrared lamp or oven

Reagents:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

-